molecular formula C10H7BrO3 B1520785 7-Bromo-5-methyl-1-benzofuran-2-carboxylic acid CAS No. 35700-47-1

7-Bromo-5-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B1520785
CAS No.: 35700-47-1
M. Wt: 255.06 g/mol
InChI Key: LUUUKOAVOYDJGJ-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-1-benzofuran-2-carboxylic acid (molecular formula: C₁₀H₇BrO₃) is a brominated benzofuran derivative characterized by a carboxylic acid group at position 2, a methyl group at position 5, and a bromine atom at position 5. Its structural features include:

  • SMILES: CC1=CC2=C(C(=C1)Br)OC(=C2)C(=O)O
  • InChIKey: LUUUKOAVOYDJGJ-UHFFFAOYSA-N
  • Predicted Collision Cross Sections (CCS):
Adduct m/z CCS (Ų)
[M+H]⁺ 254.96514 145.2
[M-H]⁻ 252.95058 146.3

Properties

IUPAC Name

7-bromo-5-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-5-2-6-4-8(10(12)13)14-9(6)7(11)3-5/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUUKOAVOYDJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35700-47-1
Record name 7-bromo-5-methyl-1-benzofuran-2-carboxylic acid
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Biological Activity

7-Bromo-5-methyl-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and case analyses.

Chemical Structure and Properties

The chemical structure of 7-Bromo-5-methyl-1-benzofuran-2-carboxylic acid can be represented as follows:

C10H7BrO4\text{C}_{10}\text{H}_{7}\text{BrO}_4

This compound features a bromine atom at the 7-position and a methyl group at the 5-position of the benzofuran ring, which may influence its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. A study evaluating the antimicrobial activity of various benzofuran derivatives, including 7-Bromo-5-methyl-1-benzofuran-2-carboxylic acid, showed promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundTarget MicroorganismMIC (μg/mL)
7-Bromo-5-methyl-1-benzofuran-2-carboxylic acidStaphylococcus aureus100
Escherichia coli200
Candida albicans150

The Minimum Inhibitory Concentration (MIC) values indicate that this compound has moderate activity against these pathogens, particularly showing effectiveness against Staphylococcus aureus and Candida albicans .

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer potential. The cytotoxic effects of 7-Bromo-5-methyl-1-benzofuran-2-carboxylic acid were evaluated against several cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
A549 (Lung Cancer)15
ME-180 (Cervical)12
HT-29 (Colon)20

The IC50 values indicate that this compound exhibits significant cytotoxicity, particularly against A549 and ME-180 cell lines, suggesting potential for development as an anticancer agent.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, benzofuran derivatives have been explored for their anti-inflammatory effects. A study indicated that compounds with similar structures inhibit the 5-lipoxygenase enzyme, which plays a crucial role in inflammatory responses.

Case Study: Inhibition of Leukotriene Synthesis

Inhibition studies showed that 7-Bromo-5-methyl-1-benzofuran-2-carboxylic acid could potentially reduce leukotriene synthesis, thereby alleviating symptoms associated with inflammatory diseases such as asthma and allergic rhinitis. This was evidenced by in vitro assays demonstrating reduced leukotriene levels in treated cells .

Scientific Research Applications

7-Bromo-5-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative with a bromine atom at the seventh position, a methyl group at the fifth position, and a carboxylic acid functional group at the second position of the benzofuran ring . Research into the applications of this specific compound is limited; however, benzofuran derivatives, in general, have demonstrated potential across various scientific fields, including oncology, virology, organic chemistry, microbiology, biochemistry, pharmacology, and dermatology.

Note: The search results primarily discuss the applications of benzofuran derivatives and related compounds, with limited information specific to "7-Bromo-5-methyl-1-benzofuran-2-carboxylic acid." Therefore, the following information is based on the broader applications of benzofurans and their derivatives.

Antimicrobial Activity

Benzofuran and its derivatives are suitable structures for developing antimicrobial agents, demonstrating activity against bacteria. For instance, some 1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol are effective against Gram-positive bacteria and fungi .

Antiviral Activity

Benzofuran compounds have exhibited antiviral activities, with a novel macrocyclic benzofuran compound showing anti-hepatitis C virus activity and the potential to be an effective therapeutic drug for hepatitis C disease.

Antitumor Activity

Benzofuran compounds have demonstrated strong antitumor activities. A substituted benzofuran, Compound 36, displayed significant cell growth inhibitory effects on different types of cancer cells. Additionally, some benzofuran derivatives have shown anticancer activity with cytotoxicity against HL-60, SMMC7721, A-549, MCF-7, and SW-480 cancer cell lines .

Anti-inflammatory Properties

Certain benzofuran derivatives possess anti-inflammatory properties.

Dermatological Applications

Some benzofuran derivatives, such as psoralen, have been used in treating skin diseases like psoriasis.

Organic Synthesis

Benzofuran-2-carboxylic acid has been employed in synthesizing the oxymethyl-modified coumarinic acid-based cyclic DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH) prodrug. Novel methods for constructing benzofuran rings have also been discovered, providing excellent methods for synthesizing a series of difficult-to-prepare polycyclic benzofuran compounds.

Other potential applications

  • Antioxidant Activity Benzofuran compounds have shown strong anti-oxidative activities.
  • Anti-allergic Activity Benzofuran derivatives have been studied for the treatment of allergic diseases, including rhinitis .

Safety and Regulatory Information

Based on available data, 7-Bromo-5-methyl-1-benzofuran-2-carboxylic acid may be harmful if swallowed and can cause skin irritation .

Structural Analogs

Compound NameStructural FeaturesUnique Aspects
7-Bromo-5-methyl-1-benzofuran-3-carboxylic acidBromine at position 7, methyl at position 5Different substitution pattern affecting reactivity
Methyl 7-bromo-1-benzofuran-2-carboxylateMethyl ester instead of carboxylic acidPotentially different solubility and reactivity
5-Chloro-3-methyl-1-benzofuran-2-carboxylic acidChlorine instead of bromineVariation in biological activity due to halogen differences

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations

Methyl vs. Methoxy/Hydroxy Groups
  • Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4): Substituents: 5-Br, 7-OH, 6-OCH₃, COOCH₃. Bioactivity: Exhibits cytotoxic activity against human cancer cell lines (e.g., IC₅₀ values in low micromolar range) .
  • Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (Compound 5): Substituents: 5-Br, 7-O(CH₂)₂N(C₂H₅)₂, 6-OCH₃, COOCH₃. Bioactivity: Demonstrates antifungal activity (e.g., against Candida albicans) due to the diethylaminoethoxy side chain, which may facilitate membrane penetration .
Halogen Substitution (Br vs. Cl)
  • 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid: Substituents: 5-Br, 7-Cl, 3-CH₃, COOH. Molecular Formula: C₉H₆BrClO₃.

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives
  • Methyl 7-bromo-1-benzofuran-2-carboxylate :

    • Substituents: 7-Br, COOCH₃.
    • Molecular Weight: 255.06 g/mol .
    • Comparison : The ester derivative lacks ionizable protons, reducing water solubility but increasing lipophilicity, which may enhance blood-brain barrier penetration .
  • 5-Bromo-1-benzothiophene-2-carboxylic acid :

    • Core Structure: Benzothiophene (sulfur atom replaces benzofuran’s oxygen).
    • Molecular Formula: C₉H₅BrO₂S .
    • Impact : The sulfur atom increases lipophilicity and may alter metabolic stability compared to benzofuran derivatives .

Heterocycle Variations

Benzofuran vs. Benzoxazole
  • 7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid: Core Structure: Benzoxazole (nitrogen and oxygen in the heterocycle). Molecular Formula: C₉H₆BrNO₃. Impact: The benzoxazole ring’s electron-deficient nature may enhance binding to enzymatic targets requiring π-π stacking interactions .

Physicochemical and Crystallographic Insights

  • Crystal Packing : Derivatives like 5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran exhibit planar benzofuran rings with dihedral angles of 77.37° between substituents. Halogen bonding (Br⋯O interactions) and π-π stacking (slippage: 1.804 Å ) dominate packing behavior, which may influence solubility and stability .
  • Collision Cross Section (CCS) : The target compound’s CCS values (~145–146 Ų ) align with similar molecular weights, suggesting comparable gas-phase stability in mass spectrometry analyses .

Bioactivity Trends

  • Cytotoxicity: Brominated benzofurans generally exhibit lower cytotoxicity than non-brominated precursors, as seen in compound 4 (IC₅₀: 2.5 µM) vs. its non-brominated analogue (IC₅₀: 0.8 µM) .
  • Antifungal Activity: The diethylaminoethoxy group in compound 5 enhances activity against fungi, highlighting the role of side-chain basicity in targeting microbial membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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